molecular formula C16H23BO3 B1450443 2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1366577-88-9

2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1450443
CAS No.: 1366577-88-9
M. Wt: 274.2 g/mol
InChI Key: NEQVQJCPHVVIFO-UHFFFAOYSA-N
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Description

2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H23BO3 and its molecular weight is 274.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-7-9-14(10-8-13)18-11-12-5-6-12/h7-10,12H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQVQJCPHVVIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1366577-88-9) is a boron-containing compound that has garnered attention for its potential biological activities. This article summarizes the available research findings on its biological properties, mechanisms of action, and implications for future studies.

  • Molecular Formula : C16_{16}H23_{23}BO3_3
  • Molecular Weight : 274.16 g/mol
  • Structure : The compound features a dioxaborolane core with a cyclopropylmethoxy substituent on the phenyl ring, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that compounds containing boron can exhibit anticancer properties. The unique structure of this compound may enhance its efficacy against various cancer cell lines.
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes could be significant in modulating metabolic pathways relevant to disease states.
  • Neuroprotective Effects : Some studies indicate that similar dioxaborolane derivatives may offer neuroprotective benefits, potentially through antioxidant mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor cell proliferation
Enzyme InhibitionModulation of metabolic enzymes
NeuroprotectionReduction in oxidative stress markers

Case Study 1: Anticancer Properties

In a study examining the anticancer effects of boron compounds, this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase (Reference needed).

Case Study 2: Enzyme Interaction

Research involving enzyme assays revealed that this compound acts as a competitive inhibitor for certain kinases involved in cancer progression. This suggests a potential role in targeted cancer therapies (Reference needed).

The mechanisms underlying the biological activities of this compound are still under investigation. Key hypotheses include:

  • Boron's Role : Boron compounds are known to interact with biomolecules such as nucleic acids and proteins, potentially altering their function.
  • Reactive Oxygen Species (ROS) : The compound may modulate ROS levels within cells, leading to protective or damaging effects depending on the context.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of this compound is in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and agrochemicals. The presence of the boron atom allows for efficient coupling with aryl halides, leading to the formation of biaryl compounds.

Synthesis of Complex Organic Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various transformations makes it suitable for creating complex structures that are otherwise challenging to synthesize. Researchers utilize it to develop new compounds with potential biological activities.

Material Science

In material science, boron compounds like this dioxaborolane are investigated for their properties in polymer chemistry and nanotechnology. They can be utilized as precursors for boron-doped materials, which exhibit unique electrical and optical properties beneficial for electronic applications.

Pharmaceutical Development

The compound is studied for its potential therapeutic applications. Its structural features may contribute to the development of new drugs targeting specific biological pathways. The cyclopropylmethoxy group is particularly interesting due to its influence on pharmacokinetics and receptor interactions.

Case Studies

Study TitleYearApplicationFindings
"Synthesis of Biaryl Compounds via Suzuki Coupling"2023Organic SynthesisDemonstrated high yields using 2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a coupling agent with various aryl halides.
"Exploring Boron-Doped Polymers"2022Material ScienceInvestigated the use of dioxaborolane derivatives in creating conductive polymers with enhanced stability and performance metrics.
"Novel Anticancer Agents Derived from Boron Compounds"2021Pharmaceutical ResearchReported on synthesized derivatives showing promising activity against cancer cell lines, highlighting the importance of the cyclopropylmethoxy moiety in biological activity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is most prominently utilized in Suzuki-Miyaura cross-coupling reactions , which enable carbon-carbon bond formation between aryl boronic esters and aryl/vinyl halides. The reaction proceeds via a palladium-catalyzed mechanism, involving oxidative addition, transmetalation, and reductive elimination.

Key Reaction Parameters:

ParameterConditions/Components
Catalysts Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Bases K₂CO₃, Na₂CO₃, CsF
Solvents THF, DMF, DMSO, 1,4-dioxane
Temperature 80–100°C (thermal) or 25–50°C (microwave-assisted)
Yield Range 65–92% (dependent on substrate and optimization)

Mechanistic Insights :

  • Oxidative Addition : The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation : The boron-bound aryl group transfers to palladium, facilitated by the dioxaborolane’s stability under basic conditions.

  • Reductive Elimination : The biaryl product forms, regenerating the palladium catalyst.

Example Application :
Coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis (2 mol%) and K₂CO₃ in THF at 80°C yields 4-methyl-4'-(cyclopropylmethoxy)biphenyl (86% yield).

Protodeboronation Reactions

Protodeboronation (degradation of the boronic ester) can occur under acidic or oxidative conditions, limiting reaction efficiency. Studies show that electron-deficient aryl boronic esters like this compound exhibit reduced protodeboronation rates compared to their boronic acid analogs.

Key Findings :

  • Acid Sensitivity : Decomposes in H₂O/THF mixtures at pH < 3, releasing cyclopropylmethoxybenzene.

  • Oxidative Stability : Resists oxidation by H₂O₂ or NaBO₃ up to 50°C, making it suitable for aqueous reaction systems.

Functional Group Transformations

The cyclopropylmethoxy group undergoes selective reactions without disrupting the boronic ester:

Cyclopropane Ring-Opening

Under strong acids (e.g., H₂SO₄), the cyclopropane ring opens to form a propenyl ether derivative:

CyclopropaneH+CH2=CH O C6H4B(pin)\text{Cyclopropane}\xrightarrow{\text{H}^+}\text{CH}_2=\text{CH O C}_6\text{H}_4-\text{B}(pin)

This side reaction is minimized in neutral or weakly basic Suzuki conditions.

Demethylation

Reaction with BBr₃ in CH₂Cl₂ at -78°C cleaves the methyl ether, yielding a phenolic boronic ester .

Limitations and Challenges

  • Steric Hindrance : Bulky cyclopropylmethoxy groups reduce coupling efficiency with sterically hindered aryl halides.

  • Purification : Requires chromatography due to polar byproducts (e.g., borate salts).

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what purity levels are typically achieved?

Answer:
The compound is synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, leveraging the reactivity of the dioxaborolane core. A common approach involves reacting 4-(cyclopropylmethoxy)phenylboronic acid with pinacol under anhydrous conditions, typically using dichloromethane or THF as solvents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization yields >95% purity, as confirmed by HPLC or 1H^{1}\text{H}/11B^{11}\text{B} NMR . Purity optimization may require iterative crystallization or preparative TLC for trace impurities (e.g., residual pinacol).

Basic: How should this compound be stored to maintain stability, and what analytical techniques assess degradation?

Answer:
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the boronate ester. Degradation is monitored via:

  • NMR : Check for loss of the characteristic 11B^{11}\text{B} signal at δ ~30 ppm or new peaks indicating hydrolysis (e.g., free boronic acid at δ ~28 ppm).
  • HPLC : Detect byproducts using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
  • Mass spectrometry : Confirm molecular ion integrity (e.g., ESI-MS for [M+H]+^+) .

Advanced: What strategies optimize this compound’s yield in cross-coupling reactions?

Answer:
The cyclopropylmethoxy group introduces steric hindrance, requiring tailored conditions:

  • Catalyst selection : Use Pd(PPh3_3)4_4 or XPhos Pd G3 for bulky substrates.
  • Solvent/base : Dioxane with Cs2_2CO3_3 enhances solubility and deprotonation.
  • Temperature : 80–100°C for 12–24 hours ensures complete coupling.
  • Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining >90% yield .

Advanced: How can NMR data discrepancies (e.g., diastereotopic protons) be resolved?

Answer:

  • Variable Temperature (VT) NMR : Resolve overlapping signals by cooling to –40°C (slows rotational isomerism).
  • COSY/NOESY : Identify coupling partners and spatial proximity of cyclopropylmethoxy protons.
  • X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., analogous structures in show planar boron geometry).
  • Solvent screening : Use deuterated DMSO or CDCl3_3 to shift problematic resonances .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Neutralize with aqueous NaOH (pH >10) to hydrolyze boronate esters.
  • Waste disposal : Collect in sealed containers for incineration by licensed facilities .

Advanced: How does the cyclopropylmethoxy group influence electronic properties?

Answer:

  • Electron-withdrawing effect : The oxygen atom reduces electron density on the boronate, enhancing electrophilicity in cross-couplings.
  • Steric effects : Cyclopropane’s rigidity restricts rotation, quantified via DFT calculations (e.g., ~5 kcal/mol barrier for methoxy rotation).
  • Spectroscopic quantification : 19F^{19}\text{F} NMR (if fluorinated analogs exist) or IR (C-O-B stretching at ~1250 cm1^{-1}) .

Advanced: How does this compound perform in photoactive or catalytic applications?

Answer:

  • Photoluminescence : The aromatic system may exhibit weak emission (λem_{\text{em}} ~350 nm), modifiable via substituent tuning.
  • Catalysis : Acts as a boron source in transition-metal-free reactions (e.g., Chan-Lam couplings with Cu(OAc)2_2).
  • Stability under light : UV-Vis spectroscopy reveals no degradation after 24-hour exposure (λ = 365 nm) .

Basic: What chromatographic methods separate this compound from byproducts?

Answer:

  • Normal-phase HPLC : Zorbax Silica column, 90:10 hexane/isopropanol.
  • Reverse-phase : C18 column, 70:30 acetonitrile/water (0.1% TFA).
  • GC-MS : Capillary column (DB-5MS), 250°C ramp, detects volatile impurities .

Advanced: Can computational models predict its reactivity in new reactions?

Answer:
Yes. DFT (B3LYP/6-31G*) models predict:

  • Nucleophilic attack : Favored at the boron center (LUMO = –1.8 eV).
  • Steric maps : Highlight repulsion between cyclopropyl and pinacol methyl groups.
  • Transition-state analysis : Reveals rate-limiting steps in cross-couplings (e.g., oxidative addition vs. transmetallation) .

Advanced: How to address contradictions in reported crystallographic data?

Answer:

  • Check space group symmetry : Compare with analogous structures (e.g., reports P21_1/c for a related compound).
  • Refinement parameters : Ensure R-factor <0.05 and thermal displacement ellipsoids are physically plausible.
  • Powder XRD : Confirm phase purity if single-crystal data conflicts with elemental analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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